1-シアノ-N-メシチルシクロプロパンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

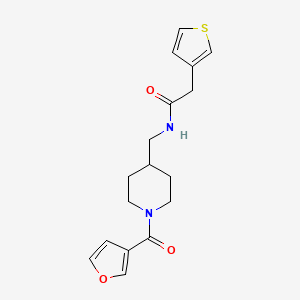

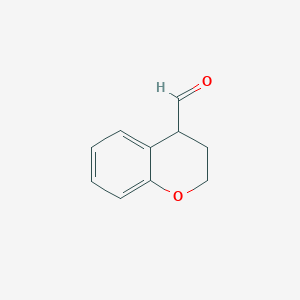

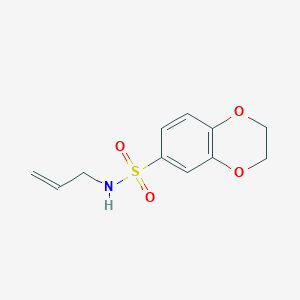

1-cyano-N-mesitylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.295. The purity is usually 95%.

BenchChem offers high-quality 1-cyano-N-mesitylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyano-N-mesitylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 抗がん剤の可能性: 研究者らは、この化合物が癌細胞の増殖を阻害する可能性を調査しています。 その独特の構造は、必須の細胞プロセスを阻害する可能性があり、新規抗がん剤の候補となります .

- 酵素の標的化: この分子中のシアノ基は、ファーマコフォアとして機能し、特定の酵素と相互作用することができます。 その結合親和性と作用機序を調査することで、創薬につながる可能性があります .

- 光開始剤: この化合物のシクロプロパン環は、光にさらされると開環反応を起こす可能性があります。 この特性により、UV硬化コーティングや接着剤などの重合プロセスで光開始剤として使用できます .

- ビルディングブロック: 化学者たちは、この化合物をより複雑な分子の合成におけるビルディングブロックとして使用しています。 そのシクロプロパン環は、多様な化学構造を作成するための汎用性の高いプラットフォームを提供します .

- 除草剤: 研究者らは、関連化合物の除草特性を調査してきました。 シアノ基は植物の成長経路を阻害する可能性があり、除草剤候補となります .

- 光異性化: シクロプロパン環は、光化学的開環反応を起こし、異性化につながる可能性があります。 これらのプロセスを理解することは、分子動力学と光誘起変換に関する知識に貢献します .

- 細胞プロセスのプロービング: 研究者らは、この化合物をその独特の構造のために細胞プロセスの研究ツールとして使用することができます。 たとえば、タンパク質-リガンド相互作用または細胞への取り込み機構を調査するために使用できます .

医薬品化学と創薬

材料科学

有機合成

農薬

光化学と光物理学

生物学的研究

作用機序

Target of Action

1-Cyano-N-mesitylcyclopropanecarboxamide, also known as 1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide, is a derivative of N-cyanoacetamides . N-cyanoacetamides are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound’s interaction with its targets results in the formation of biologically active novel heterocyclic moieties .

Biochemical Pathways

The biochemical pathways affected by 1-cyano-N-mesitylcyclopropanecarboxamide involve the synthesis of various organic heterocycles . The compound’s mode of action leads to the formation of these heterocycles, which can have diverse biological activities .

Pharmacokinetics

The compound is soluble in chloroform and methanol to some extent , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Action Environment

The action of 1-cyano-N-mesitylcyclopropanecarboxamide can be influenced by various environmental factors. For instance, the compound’s synthesis often involves different reaction conditions . Furthermore, the compound’s thermal stability can be influenced by the presence of impurities .

特性

IUPAC Name |

1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJKQHRUAOJWMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)